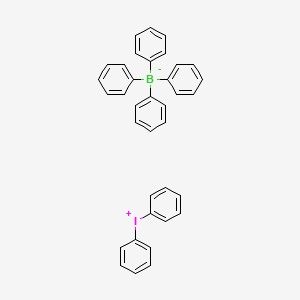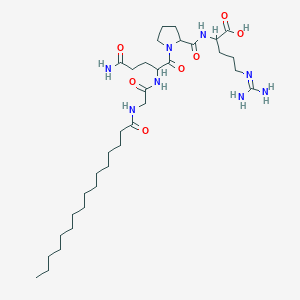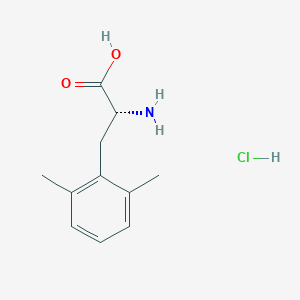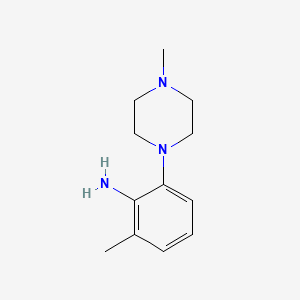
2-Methyl-6-(4-methylpiperazin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C12H19N3. It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methyl-6-(4-methylpiperazin-1-yl)aniline involves the reaction of p-nitroaniline with 1-(4-methylpiperazine) ethanone. The process begins with an amide reaction between p-nitroaniline and 1-(4-methylpiperazine) ethanone, followed by a reduction reaction to yield the target compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The process may include steps such as purification and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as hydrogen in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
2-Methyl-6-(4-methylpiperazin-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological processes and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can act as a scaffold, facilitating interactions with various biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
- 2-((4-Methylpiperazin-1-yl)methyl)aniline
- 3-(4-Methylpiperazin-1-yl)aniline
Uniqueness
2-Methyl-6-(4-methylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methyl and piperazine groups influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-methyl-6-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C12H19N3/c1-10-4-3-5-11(12(10)13)15-8-6-14(2)7-9-15/h3-5H,6-9,13H2,1-2H3 |
InChI Key |
UAKIJCVTSZHUKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


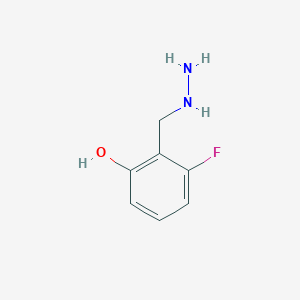



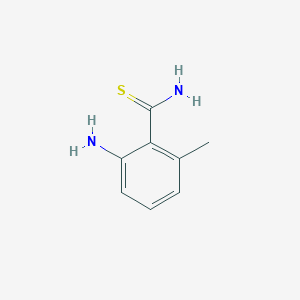
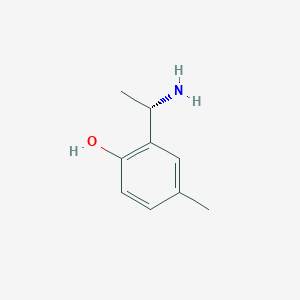

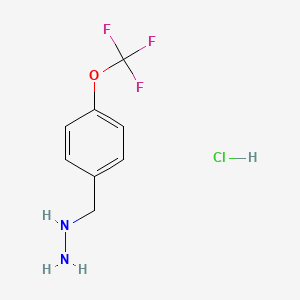
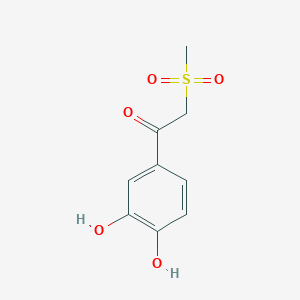
![N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818030.png)
